molecular formula C16H24N2O3S B2396268 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941992-31-0

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No. B2396268
CAS RN: 941992-31-0
M. Wt: 324.44
InChI Key: RXDMLUBNKJPAFP-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, also known as BTPS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPS is a sulfonamide derivative that has a tetrahydroquinoline ring structure, which gives it unique properties that make it useful for a wide range of applications.

Mechanism of Action

Target of Action

The compound, also known as N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide, is an impurity of Cilostazol . Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s plausible that the primary target of this compound could be PDE3A.

Mode of Action

As a potential PDE3A inhibitor, this compound may interact with PDE3A to inhibit its activity . PDE3A is an enzyme that breaks down cyclic AMP, a molecule that plays a crucial role in various cellular processes. By inhibiting PDE3A, the compound could increase the levels of cyclic AMP in cells, leading to various downstream effects.

Biochemical Pathways

The inhibition of PDE3A and the subsequent increase in cyclic AMP levels can affect multiple biochemical pathways. Cyclic AMP is a second messenger involved in many processes such as the regulation of glycogen, sugar, and lipid metabolism. It is also involved in the activation of protein kinases and the regulation of ion channels .

Result of Action

The result of the compound’s action would depend on the specific cell types and tissues where PDE3A is expressed. In general, the increase in cyclic AMP levels could lead to changes in cellular metabolism, ion channel activity, and protein kinase activity . These changes could have various effects on cellular function and physiology.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, the safety and hazards information for “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is not available in the retrieved data .

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-5-10-18-15-8-7-14(17-22(20,21)12(2)3)11-13(15)6-9-16(18)19/h7-8,11-12,17H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDMLUBNKJPAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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